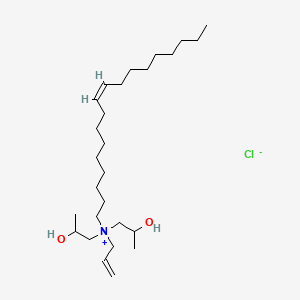

Allylbis(2-hydroxypropyl)oleylammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allylbis(2-hydroxypropyl)oleylammonium chloride: is a quaternary ammonium compound with the molecular formula C27H54ClNO2 and a molecular weight of 460.17616 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of allylbis(2-hydroxypropyl)oleylammonium chloride typically involves the reaction of oleylamine with allyl chloride and 2-chloropropanol under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation and crystallization to obtain a high-purity compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Allylbis(2-hydroxypropyl)oleylammonium chloride can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the quaternary ammonium structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as can be used under controlled conditions.

Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are commonly used.

Major Products Formed:

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Applications De Recherche Scientifique

Chemistry: Allylbis(2-hydroxypropyl)oleylammonium chloride is used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates .

Biology: In biological research, this compound is used to study cell membrane interactions and as a component in the formulation of liposomes for drug delivery .

Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and other cleaning products due to its surfactant properties .

Mécanisme D'action

The mechanism of action of allylbis(2-hydroxypropyl)oleylammonium chloride primarily involves its interaction with lipid membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets microbial cell membranes .

Comparaison Avec Des Composés Similaires

- Cetyltrimethylammonium chloride

- Dodecyltrimethylammonium chloride

- Benzalkonium chloride

Comparison: Allylbis(2-hydroxypropyl)oleylammonium chloride is unique due to its combination of an allyl group and a long oleyl chain, which provides enhanced surfactant properties compared to other quaternary ammonium compounds. This unique structure allows it to form more stable emulsions and interact more effectively with lipid membranes .

Activité Biologique

Allylbis(2-hydroxypropyl)oleylammonium chloride (ABOAC), with the chemical formula C27H54ClNO2, is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight: 460.18 g/mol

- CAS Number: 95873-54-4

- Structure: ABOAC consists of an allyl group and two hydroxypropyl groups attached to an oleyl ammonium moiety, contributing to its amphiphilic nature.

Antimicrobial Properties

ABOAC exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell membranes due to its surfactant properties.

Table 1: Antimicrobial Efficacy of ABOAC

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity

Research indicates that ABOAC can exhibit cytotoxic effects on certain cancer cell lines while sparing normal cells. This selective toxicity is attributed to differences in membrane composition between cancerous and healthy cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study assessed the effects of ABOAC on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µg/mL. In contrast, normal fibroblast cells displayed minimal toxicity at similar concentrations.

Anti-inflammatory Activity

ABOAC has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

Mechanism of Action:

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Cellular Mechanisms

Research has focused on the cellular mechanisms underlying the biological activities of ABOAC. Key findings include:

- Membrane Disruption: ABOAC interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Reactive Oxygen Species (ROS) Generation: In cancer cells, ABOAC induces oxidative stress, contributing to apoptosis.

Toxicological Studies

Toxicological assessments indicate that while ABOAC is effective against pathogens and cancer cells, it may pose risks at high concentrations. Acute toxicity studies in animal models show that doses exceeding 100 mg/kg can lead to adverse effects, necessitating careful dosage considerations in therapeutic applications.

Propriétés

Numéro CAS |

95873-54-4 |

|---|---|

Formule moléculaire |

C27H54ClNO2 |

Poids moléculaire |

460.2 g/mol |

Nom IUPAC |

bis(2-hydroxypropyl)-[(Z)-octadec-9-enyl]-prop-2-enylazanium;chloride |

InChI |

InChI=1S/C27H54NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28(22-6-2,24-26(3)29)25-27(4)30;/h6,13-14,26-27,29-30H,2,5,7-12,15-25H2,1,3-4H3;1H/q+1;/p-1/b14-13-; |

Clé InChI |

WSUXIQNBHBCBRI-HPWRNOGASA-M |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC[N+](CC=C)(CC(C)O)CC(C)O.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.